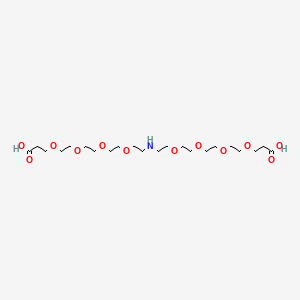
NH-bis(PEG4-acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NH-bis(PEG4-acid) is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by connecting two essential ligands, enabling selective protein degradation via the ubiquitin-proteasome system within cells .
準備方法
Synthetic Routes and Reaction Conditions
NH-bis(PEG4-acid) is synthesized by reacting polyethylene glycol with carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .
Industrial Production Methods
Industrial production of NH-bis(PEG4-acid) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the final product to achieve high purity levels, typically above 95% .
化学反応の分析
Types of Reactions
NH-bis(PEG4-acid) undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acids can react with primary amine groups to form amide bonds.
Conjugation Reactions: It can be used for bio-conjugation, linking biomolecules through its carboxylic acid groups.
Common Reagents and Conditions
EDC: Used as a coupling agent to activate carboxylic acids for reaction with amines.
HATU: Another coupling agent that facilitates the formation of amide bonds.
Major Products Formed
The major products formed from these reactions are amide-linked conjugates, which are essential in the synthesis of PROTAC molecules .
科学的研究の応用
NH-bis(PEG4-acid) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein degradation mechanisms.
Medicine: Plays a crucial role in the development of targeted therapies, particularly in cancer treatment.
Industry: Used in the production of bio-conjugates and other specialized chemicals
作用機序
NH-bis(PEG4-acid) exerts its effects by acting as a linker in PROTAC molecules. These molecules utilize the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The linker connects an E3 ubiquitin ligase ligand with a target protein ligand, facilitating the ubiquitination and subsequent degradation of the target protein .
類似化合物との比較
Similar Compounds
Bis-PEG4-acid: Another PEG-based linker with similar properties but different molecular weight and structure.
Azido-PEG3-Val-Cit-PAB-PNP: A cleavable peptide linker used in antibody-drug conjugates (ADCs).
Uniqueness
NH-bis(PEG4-acid) is unique due to its specific application in PROTAC synthesis, enabling selective protein degradation, which is a promising approach for targeted therapy .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO12/c24-21(25)1-5-28-9-13-32-17-19-34-15-11-30-7-3-23-4-8-31-12-16-35-20-18-33-14-10-29-6-2-22(26)27/h23H,1-20H2,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCFBOYSLWNBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCNCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














